
5-Chloro-6-(piperazin-1-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-(piperazin-1-yl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position and a piperazine ring at the 6th position of the nicotinamide structure. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(piperazin-1-yl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloronicotinic acid and piperazine.
Activation of Nicotinic Acid: 5-Chloronicotinic acid is first activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with piperazine in the presence of a base like triethylamine to form this compound.
The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-(piperazin-1-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Formation of substituted nicotinamide derivatives.
Oxidation: Formation of oxidized products like carboxylic acids or ketones.
Reduction: Formation of reduced products like amines or alcohols.
Hydrolysis: Formation of 5-chloronicotinic acid and piperazine.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-(piperazin-1-yl)nicotinamide has several scientific research applications:
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Antimicrobial Activity: Explored for its potential antimicrobial properties against various pathogens.
Anticancer Research: Studied for its potential cytotoxic effects on cancer cell lines.
Industry
Pharmaceuticals: Used in the development of new pharmaceutical compounds.
Agrochemicals: Investigated for its potential use in agrochemical formulations.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-(piperazin-1-yl)nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-6-(morpholin-4-yl)nicotinamide
- 5-Chloro-6-(piperidin-1-yl)nicotinamide
- 5-Chloro-6-(azepan-1-yl)nicotinamide
Comparison
- Structural Differences : The primary difference lies in the substituent at the 6th position of the nicotinamide ring. While 5-Chloro-6-(piperazin-1-yl)nicotinamide has a piperazine ring, similar compounds may have different cyclic amines.
- Biological Activity : The biological activity can vary significantly based on the substituent, affecting enzyme inhibition, receptor binding, and overall pharmacokinetics.
- Chemical Reactivity : The presence of different substituents can influence the compound’s reactivity in chemical reactions, such as nucleophilic substitution or oxidation.
Eigenschaften
Molekularformel |
C10H13ClN4O |
|---|---|
Molekulargewicht |
240.69 g/mol |
IUPAC-Name |
5-chloro-6-piperazin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13ClN4O/c11-8-5-7(9(12)16)6-14-10(8)15-3-1-13-2-4-15/h5-6,13H,1-4H2,(H2,12,16) |
InChI-Schlüssel |
QATWNWZZSWDCRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


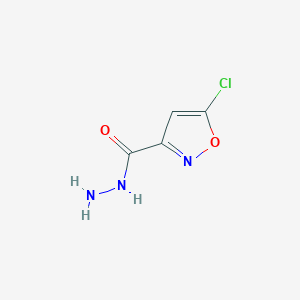
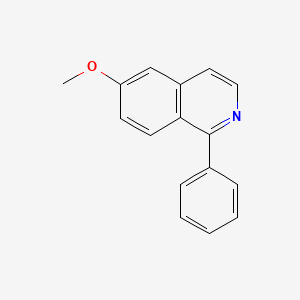

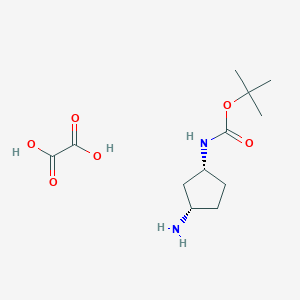


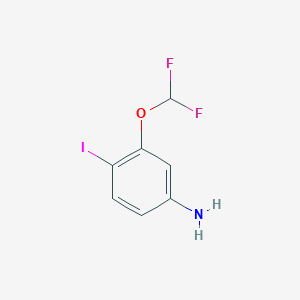
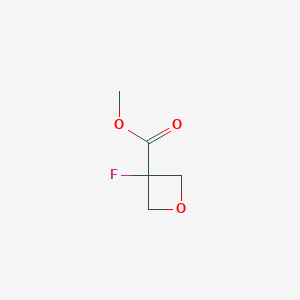
![Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12972768.png)
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)

![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)
![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)

